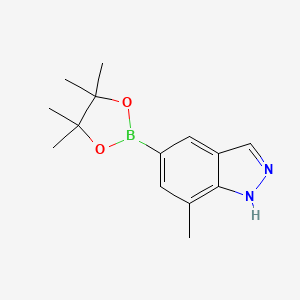

7-甲基-1H-吲唑-5-硼酸二茂环酯

描述

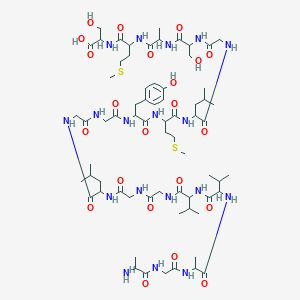

The compound of interest, 7-Methyl-1H-indazole-5-boronic acid pinacol ester, is a derivative of boronic acid esters, which are pivotal intermediates in organic synthesis, particularly in Suzuki coupling reactions. These reactions are widely used for forming carbon-carbon bonds in the synthesis of various biologically active compounds and complex molecules. Although the provided papers do not directly discuss 7-Methyl-1H-indazole-5-boronic acid pinacol ester, they provide insights into the synthesis and applications of similar boronic acid pinacol esters, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of boronic acid pinacol esters typically involves the reaction of organoboronic acids with pinacol. In the context of similar compounds, an improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester has been described, which involves the isolation of a lithium hydroxy ate complex that shows high bench stability and can be used directly in Suzuki couplings without additional base . This suggests that a similar approach could potentially be applied to synthesize the 7-Methyl-1H-indazole-5-boronic acid pinacol ester, with adjustments for the indazole moiety.

Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters is characterized by the presence of a boronic acid functional group, which is stabilized by the pinacol ester. The structure is crucial for the reactivity of the compound in cross-coupling reactions. The NMR characterization of similar compounds, such as the Pinacol 1-Methyl-1H-pyrazole-5-boronate, provides a basis for understanding the structural aspects of these molecules . The indazole ring system in the compound of interest would contribute to its unique electronic and steric properties, influencing its reactivity and stability.

Chemical Reactions Analysis

Boronic acid pinacol esters are known for their role in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds. The papers describe the use of similar boronic acid esters in palladium-catalyzed cross-coupling reactions, leading to the synthesis of unsymmetrical 1,3-dienes . This indicates that the 7-Methyl-1H-indazole-5-boronic acid pinacol ester could also participate in such reactions, potentially leading to the synthesis of complex indazole-containing molecules.

Physical and Chemical Properties Analysis

While the papers do not provide specific physical and chemical properties of 7-Methyl-1H-indazole-5-boronic acid pinacol ester, they do offer insights into the properties of related compounds. For instance, the stability of the lithium hydroxy ate complex of a similar boronic acid ester suggests that the pinacol ester could confer stability to the boronic acid, which is beneficial for storage and handling . The solubility in organic solvents and reactivity under mild conditions are also important properties that can be inferred for the compound .

科学研究应用

铃木偶联:

- 硼酸二茂环酯广泛用于铃木偶联反应,这是一种广泛用于连接有机结构单元以合成复杂分子的方法 (Mullens, 2009)。该反应在药物发现、有机化学和材料科学中至关重要。

分析挑战和解决方案:

- 二茂硼酸酯,如 7-甲基-1H-吲唑-5-硼酸二茂环酯,由于其易水解性而带来独特的分析挑战。稳定这些化合物以进行分析的技术包括使用非水、非质子化稀释剂,以及使用高度碱性流动相进行反相分离 (Zhong 等,2012)。

聚合物合成:

- 硼酸酯用于聚合物的合成。例如,异丙烯基硼酸二茂环酯(一种类似化合物)被用作自由基聚合中的共聚单体,用于合成共聚物。硼侧基还可以促进聚合后转化 (Makino 等,2020)。

色谱和纯度分析:

- 已经开发出快速液相色谱法来最大限度地减少柱上水解效应,从而可以有效地分析硼酸二茂环酯和相关化合物的纯度 (Duran 等,2006)。

光诱导硼化:

- 一种无金属和无添加剂的光诱导硼化方法已被用于将卤代芳烃直接转化为硼酸和酯。该方法的优点在于其简单性和避免了有毒金属催化剂 (Mfuh 等,2017)。

碳水化合物传感:

- 发光的 Ir(iii)-硼酸配合物,包括带有二茂环酯基团的配合物,已被探索作为碳水化合物的潜在传感器。这些配合物可以与葡萄糖和果糖等糖形成硼酸环状酯,表明它们在分子识别和传感应用中的用途 (Hashemzadeh 等,2020)。

绿色合成的机械化学:

- 硼酸酯,包括衍生自二茂环的硼酸酯,已经通过机械化学合成,为它们的形成提供了一种环境友好的方法。该过程涉及在无溶剂的情况下简单研磨硼酸与二醇,强调了化学合成中的可持续实践 (Schnürch 等,2007)。

作用机制

Target of Action

Similar compounds have been used in the preparation of thieno [3,2-d]pyrimidines as tpl2 kinase inhibitors and synthesis of pyridinyl benzonaphthyridinones as mtor inhibitors for the treatment of cancer .

Mode of Action

It’s known that boronic acids and their derivatives, like pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative interacts with a palladium catalyst, undergoing transmetalation, where the boron-carbon bond is transferred to the palladium .

Biochemical Pathways

Given its potential use in the synthesis of kinase inhibitors, it could be inferred that it may affect pathways involving these kinases .

Result of Action

If used in the synthesis of kinase inhibitors, the result of its action could potentially involve the inhibition of kinase activity, affecting cellular signaling pathways .

Action Environment

安全和危害

未来方向

属性

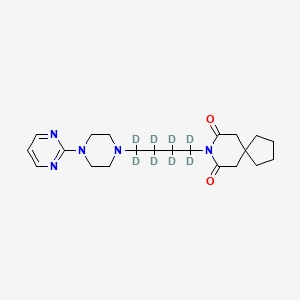

IUPAC Name |

7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-9-6-11(7-10-8-16-17-12(9)10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAIFLGHMGJARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C=NN3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001158931 | |

| Record name | 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

CAS RN |

2121513-33-3 | |

| Record name | 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

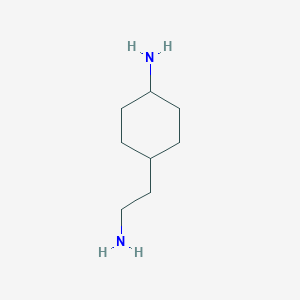

![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B3028415.png)